1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane
Description
The compound 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane is a bicyclic organic molecule featuring two distinct bridged ring systems: a 3-iodobicyclo[1.1.1]pentane moiety and a 7-oxabicyclo[2.2.1]heptane group connected via a methyl bridge. The iodine atom on the bicyclo[1.1.1]pentane core introduces significant steric bulk and polarizability, which may influence reactivity and binding properties.
Properties
Molecular Formula |
C12H17IO |
|---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
1-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H17IO/c13-11-5-10(6-11,7-11)8-12-3-1-9(14-12)2-4-12/h9H,1-8H2 |
InChI Key |
HJCSWRFYXKYXBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O2)CC34CC(C3)(C4)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves several steps. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions typically involve photochemical transformations and the use of specific reagents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Derivatives with Oxygen Bridges
(a) 1-Methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane (CAS 470-67-7)
- Structure : Features a methyl and isopropyl substituent on the bicyclo[2.2.1]heptane framework.
- Molecular Weight : 154.25 g/mol (C₁₀H₁₈O) .
- Reactivity: The ethereal oxygen bridge undergoes heterolytic cleavage with Lewis acids like BCl₃, yielding phenolic derivatives useful in xanthone synthesis .
- Applications : Serves as a precursor to bioactive molecules, contrasting with the iodine-containing target compound, which may exhibit distinct halogen-specific reactivity (e.g., Suzuki coupling) .
(b) Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Bicyclo[1.1.1]pentane Derivatives
(a) 2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran
- Structure : Combines a 3-iodobicyclo[1.1.1]pentane with a benzofuran ring.
- Molecular Weight: Not provided, but the iodine atom increases molecular mass compared to non-halogenated analogs.
Bicyclo[4.1.0]heptane Derivatives
(a) 1-Phenyl-7-oxabicyclo[4.1.0]heptane
- Structure : A seven-membered bicyclic system with a phenyl substituent.
- Molecular Weight : ~174 g/mol (C₁₂H₁₄O).
- Reactivity : The smaller bridgehead strain compared to bicyclo[2.2.1] systems may limit ring-opening reactions.
(b) 1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one (CAS 184481-10-5)
Structural and Functional Comparison Table
Key Research Findings
- Reactivity: The iodine atom in the target compound enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in non-halogenated analogs like 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane .
- Bioactivity : Bicyclo[1.1.1]pentane derivatives are emerging as phenyl bioisosteres, offering metabolic stability advantages over traditional aromatic systems .
- Synthetic Utility : 7-Oxabicyclo[2.2.1]heptane derivatives undergo bridge cleavage under acidic conditions, enabling access to complex heterocycles , whereas bicyclo[4.1.0] systems are less reactive due to reduced strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
